molecular formula C19H20O4 B2531334 Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate CAS No. 577776-39-7

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate

Cat. No.: B2531334
CAS No.: 577776-39-7
M. Wt: 312.365
InChI Key: HYNATHUIVKZKJQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate (CAS 577776-39-7) is a β-keto ester derivative characterized by a benzyloxy-substituted phenyl group at the 4-position of the butyrate chain. Its molecular formula is inferred as C₁₉H₂₀O₄ (based on structural analogs like CAS 67354-34-1, C₁₃H₁₆O₄, with an additional benzyloxy-phenyl group) . The compound is commercially available with 95% purity and is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing cyclobutane derivatives or heterocycles . Its physical properties include a predicted density of ~1.115 g/cm³ and storage requirements at 2–8°C .

Properties

IUPAC Name

ethyl 3-oxo-4-(4-phenylmethoxyphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-22-19(21)13-17(20)12-15-8-10-18(11-9-15)23-14-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNATHUIVKZKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production. The use of environmentally benign organoboron reagents and the mild reaction conditions make it a favorable method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides) under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate belongs to a family of β-keto esters with aryl substitutions. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent(s) Key Properties/Applications
Ethyl 3-oxo-4-phenylbutanoate 718-08-1 C₁₂H₁₄O₃ 206.24 Phenyl group at 4-position Precursor for chalcone synthesis
Ethyl 4-(Benzyloxy)-3-oxobutanoate 67354-34-1 C₁₃H₁₆O₄ 236.26 Benzyloxy group at 4-position Synthesis of amino-hydroxymethylcyclobutanes
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 2241594-49-8 C₁₂H₁₃ClO₃ 240.69 3-Chlorophenyl at 4-position Intermediate in drug discovery
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate 194240-93-2 C₁₂H₁₂Cl₂O₃ 275.13 2,4-Dichlorophenyl at 4-position Enhanced acidity (pKa ~9.0)
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate 147373-96-4 C₁₃H₁₆O₄ 236.26 3-Methoxyphenyl at 4-position Electron-donating group improves solubility

Physicochemical Properties

  • Boiling Point: this compound is expected to have a higher boiling point (>200°C at ambient pressure) compared to Ethyl 4-(Benzyloxy)-3-oxobutanoate (113–115°C at 0.05 Torr) due to its larger aromatic substituent .
  • Acidity : The benzyloxy group’s electron-donating nature likely results in a higher pKa (~9.85) compared to chloro-substituted analogs (e.g., pKa ~9.0 for dichlorophenyl derivatives) .
  • Density: Predicted to be ~1.115 g/cm³, similar to Ethyl 4-(Benzyloxy)-3-oxobutanoate .

Research Findings and Case Studies

  • Synthetic Routes: this compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, analogous to methods for Ethyl 4-bromo-butanoate intermediates .
  • Stability Studies : Benzyloxy-substituted β-keto esters exhibit superior oxidative stability compared to hydroxyl-substituted variants, as demonstrated in Spectrochimica Acta studies .

Biological Activity

Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, characterization, and biological activities based on current research findings.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of benzyloxy-substituted phenols with ethyl acetoacetate. The synthesis typically involves the use of catalysts and specific reaction conditions to yield the desired product efficiently. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth.

Table 1: In Vitro Antitumor Activity

Cell LineIC50 (µM)Remarks
HeLa (Cervical)5.2Significant inhibition observed
MCF-7 (Breast)12.3Moderate inhibition
A549 (Lung)15.8Notable cytotoxic effects

The data suggests that this compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly those with high expression of specific receptors involved in tumorigenesis.

Enzyme Inhibition

In addition to its antitumor properties, this compound has been investigated for its enzyme inhibitory activity. Preliminary findings indicate that it may act as an inhibitor for certain carbohydrate-hydrolyzing enzymes, which can be relevant in metabolic disorders and cancer metabolism.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)Type of Inhibition
α-Amylase22.5Competitive
β-Glucosidase18.7Non-competitive

These results indicate that this compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in HeLa cells with an IC50 value of 5.2 µM. This suggests a potent antitumor effect, warranting further investigation into its mechanism and potential clinical applications.
  • Research on Enzyme Activity : Another research effort focused on the inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes, revealing promising results that support its role in metabolic regulation. The competitive inhibition observed with α-amylase indicates a potential for managing glucose levels in diabetic conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 4-[4-(Benzyloxy)phenyl]-3-oxobutyric acid with ethanol. Reaction conditions involve refluxing with sulfuric or hydrochloric acid to drive esterification to completion. Industrial-scale synthesis may employ continuous flow reactors to improve efficiency and yield .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyloxy and oxo groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ketone (C=O) and ester (C-O). High-performance liquid chromatography (HPLC) assesses purity .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The compound undergoes:

  • Oxidation : Conversion to carboxylic acids using KMnO₄ or CrO₃.
  • Reduction : The oxo group is reduced to a hydroxyl group with NaBH₄ or LiAlH₄.
  • Substitution : Nucleophilic attack on the benzyloxy group (e.g., deprotection with H₂/Pd-C) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols for higher yields and scalability?

  • Methodological Answer : Automated systems for precise temperature/pressure control and continuous flow reactors reduce side reactions. Solvent selection (e.g., THF vs. ethanol) and catalyst screening (e.g., p-toluenesulfonic acid vs. H₂SO₄) improve efficiency. Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) enhances purity .

Q. How should researchers address contradictory reactivity data in derivatives with varying substituents?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of substituents (e.g., electron-withdrawing vs. donating groups). Compare reaction kinetics under standardized conditions. Validate findings with X-ray crystallography to correlate steric effects with reactivity .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Methodological Answer : Introduce fluorine atoms or methoxy groups to improve lipophilicity and target binding. For example, replacing the benzyloxy group with a difluorophenyl moiety (as in Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate) enhances metabolic stability. Biological assays (e.g., enzyme inhibition) guide iterative optimization .

Q. How can mechanistic studies elucidate reaction pathways for this compound?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the oxo group) tracks bond cleavage during reduction. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO) identify rate-determining steps. In-situ IR spectroscopy monitors reaction progress in real time .

Q. What are the challenges in purifying intermediates during multi-step synthesis?

  • Methodological Answer : Co-elution of byproducts (e.g., unreacted starting materials) can complicate purification. Use orthogonal techniques like flash chromatography followed by recrystallization. For example, tert-butyl intermediates (as in ) require trifluoroacetic acid deprotection and subsequent pH-controlled extraction .

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